molecular formula C23H22F3N5O B11294841 N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide

N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B11294841
M. Wt: 441.4 g/mol
InChI Key: YGIDOUYAMKDCIE-UHFFFAOYSA-N
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Description

N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C23H22F3N5O

Molecular Weight

441.4 g/mol

IUPAC Name

N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C23H22F3N5O/c1-15-13-20(30-22(27-15)31-11-2-3-12-31)28-18-7-9-19(10-8-18)29-21(32)16-5-4-6-17(14-16)23(24,25)26/h4-10,13-14H,2-3,11-12H2,1H3,(H,29,32)(H,27,28,30)

InChI Key

YGIDOUYAMKDCIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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